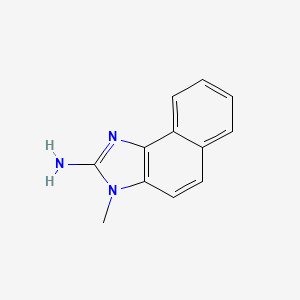

2-Amino-3-methylnaphtho(1,2-d)imidazole

Description

Significance of Imidazole (B134444) and Fused Heterocyclic Scaffolds in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in chemical research. wjpsonline.com Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of functional molecules. nih.gov When fused with other ring systems, such as the naphthalene (B1677914) core in naphthoimidazoles, the resulting structures exhibit expanded and often enhanced physicochemical and biological properties. nih.gov

Fused heterocyclic scaffolds are integral to the development of novel therapeutic agents, with many exhibiting a wide range of biological activities. researchgate.net The fusion of an imidazole ring to a naphthalene system, as seen in naphthoimidazoles, creates a rigid, planar structure that can intercalate with DNA or interact with specific enzyme active sites, leading to potential applications in anticancer research. nih.govacs.org

Historical Context and Evolution of Naphthoimidazole Chemistry

The synthesis of imidazole itself was first reported by Heinrich Debus in 1858. A common and historically significant method for the synthesis of imidazoles is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wjpsonline.com This multicomponent reaction has been adapted for the synthesis of various substituted imidazoles, including those fused to other aromatic systems. nih.gov

Structural Peculiarities of 2-Amino-3-methylnaphtho(1,2-d)imidazole within the Naphthoimidazole Family

The structure of This compound is characterized by the fusion of a naphthalene ring system with an imidazole ring at the 1 and 2 positions of the naphthalene core. Key structural features that distinguish it from other members of the naphthoimidazole family include:

The 2-Amino Group: The presence of an amino group at the 2-position of the imidazole ring is significant. This group can act as a hydrogen bond donor and a site for further chemical modification. The introduction of an amino group at the 2-position of an imidazole moiety has been shown to enhance the biological activity of some compounds. biomedpharmajournal.org

The 3-Methyl Group: A methyl group is attached to one of the nitrogen atoms of the imidazole ring. This substitution prevents tautomerism that is often observed in unsubstituted imidazoles and can influence the molecule's solubility and how it interacts with biological targets. nih.gov

While detailed crystallographic or spectroscopic data for this compound is not widely published, its structural properties can be inferred from related compounds. The table below summarizes the expected structural characteristics.

| Feature | Description | Significance |

| Core Structure | Planar, rigid, fused aromatic system | Potential for intercalation with DNA and interaction with planar binding sites in enzymes. |

| Substituents | 2-Amino and 3-Methyl groups | Influences solubility, hydrogen bonding capability, and potential for further derivatization. |

| Isomerism | Naphtho(1,2-d) fusion | Determines the specific three-dimensional shape and electronic properties compared to other fusion isomers. |

This table is generated based on general principles of heterocyclic chemistry and data from related compounds, as specific data for this compound is limited.

Overview of Current Academic Research Trajectories for this compound

Specific academic research focusing solely on This compound appears to be limited based on available literature. However, research on the broader class of naphthoimidazoles and 2-aminoimidazoles provides insight into potential areas of investigation for this specific compound.

Current research on related naphtho[1,2-d]imidazole derivatives has explored their potential as:

Fluorescent Probes: Some naphtho[1,2-d]imidazoles exhibit interesting photophysical properties, with intense fluorescence emissions, making them candidates for use as fluorescent probes in biological imaging. nih.gov

Anticancer Agents: The planar structure of the naphthoimidazole core lends itself to interactions with DNA and various enzymes involved in cancer progression. Studies on related compounds have shown cytotoxic activity against various cancer cell lines. nih.govacs.org

Research into 2-aminoimidazole derivatives has also been active, with studies exploring their potential as:

Enzyme Inhibitors: The 2-aminoimidazole scaffold is found in a number of natural products and synthetic compounds that exhibit inhibitory activity against various enzymes.

Receptor Antagonists: Derivatives of 2-aminoimidazole have been investigated for their ability to act as antagonists at various receptors. rsc.org

Given these research trends, future investigations into This compound could logically explore its photophysical properties for potential applications in materials science or its biological activity as a potential therapeutic agent. The combination of the naphtho[1,2-d]imidazole core with the 2-amino and 3-methyl substituents provides a unique chemical entity that warrants further study.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzo[e]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)14-12(15)13/h2-7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFXLWPBGSMBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956648 | |

| Record name | 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-58-7 | |

| Record name | 3H-Naphth(1,2-d)imidazol-2-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035199587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Methylnaphtho 1,2 D Imidazole

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring within the 2-Amino-3-methylnaphtho(1,2-d)imidazole structure contains two nitrogen atoms with distinct chemical properties. The nitrogen at position 1 (N1) is considered a "pyrrole-type" nitrogen, while the nitrogen at position 3 (N3) is a "pyridine-type" nitrogen. This distinction is fundamental to the molecule's reactivity.

The N3 nitrogen has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. Consequently, this nitrogen is basic and nucleophilic. msu.edu It readily reacts with acids to form stable crystalline salts, such as hydrochlorides and nitrates. chemicalbook.com This basic site is also the primary point of attack for electrophiles in quaternization reactions, such as alkylation with alkyl halides, which proceeds efficiently. chemicalbook.com

In contrast, the N1 nitrogen's lone pair is integral to the 10-π electron aromatic system of the imidazole ring. This involvement makes the N1 nitrogen non-basic and its associated proton (in the tautomeric form where N1 is protonated) weakly acidic. chemicalbook.com Deprotonation at N1 can occur in the presence of a strong base, rendering this nitrogen nucleophilic for subsequent reactions.

The dual reactivity of these nitrogen atoms allows for selective functionalization. For instance, in related benzimidazole (B57391) systems, alkylation can occur at N1 after deprotonation or can lead to 1,3-dialkylbenzimidazolium halides under more vigorous conditions. chemicalbook.com

| Nitrogen Atom | Hybridization | Type | Primary Reactivity | Typical Reactions |

|---|---|---|---|---|

| N1 | sp² | Pyrrole-like | Acidic (protonated form); Nucleophilic (deprotonated form) | Deprotonation, N-Alkylation (with base) |

| N3 | sp² | Pyridine-like | Basic, Nucleophilic | Salt formation (acid-base), N-Alkylation (quaternization) |

Reactivity Profiles of the C2-Amino Functionality

The C2-amino group is a potent nucleophilic center, a characteristic feature of 2-amino-substituted azoles. researchgate.net Its reactivity often competes with the endocyclic N3 nitrogen. The outcome of a reaction with an electrophile is therefore highly dependent on the reaction conditions and the nature of the electrophile itself.

The exocyclic amino group can undergo a variety of chemical transformations:

Acylation: The amino group can be readily acylated. For example, similar 2-arylamino-1,3-selenazoles are easily acetylated by heating in acetic anhydride. rsc.org

Condensation Reactions: It can act as a nucleophile in condensation reactions with carbonyl compounds to form Schiff bases (imines).

Derivatization: The amino functionality serves as a key handle for the synthesis of more complex derivatives, including pyrimido[1,2-a]benzimidazoles through annulation reactions with reagents like enaminones. researchgate.netdntb.gov.ua

The synthesis of 2-aminoimidazole-containing natural products can be challenging due to the high polarity conferred by the amino group. researchgate.net Synthetic strategies often involve either direct functionalization at the C2 position or building the imidazole ring from a precursor already containing the nitrogen functionality. researchgate.net

Chemical Transformations Involving the Naphthyl Moiety

The naphthyl portion of the molecule is essentially a naphthalene (B1677914) ring system, which is susceptible to electrophilic aromatic substitution (EAS). Naphthalene is generally more reactive towards electrophiles than benzene (B151609). youtube.com The substitution pattern is heavily influenced by the stability of the resulting carbocation intermediate (arenium ion).

Attack typically favors the alpha-position (C6, C9, C10, or C11 in the naphthoimidazole system) over the beta-position (C7 or C8) because the intermediate formed from alpha-attack is better stabilized by resonance, with more resonance structures that preserve the aromaticity of the adjacent benzene ring. youtube.com The fused imidazole ring, being an electron-rich heterocyclic system, is expected to activate the naphthyl moiety towards electrophilic attack.

Beyond electrophilic substitution, the naphthalene ring can undergo oxidative transformations. For instance, naphthalene can be metabolized intracellularly into reactive species like naphthoquinone and naphthalene epoxide, which can then react with biological nucleophiles. nih.gov This suggests that under appropriate oxidative conditions, the naphthyl part of this compound could be transformed into naphthoquinone-like derivatives.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple competing nucleophilic sites: the two endocyclic nitrogens (N1 and N3) and the exocyclic amino nitrogen (C2-NH2). The reaction pathway is a delicate balance of the nucleophilicity of these sites and the reaction conditions.

In studies on analogous 2-aminobenzimidazoles and 2-aminobenzothiazoles, the regioselectivity of reactions with electrophiles has been rationalized. dntb.gov.ua

Exocyclic vs. Endocyclic Attack: Condensation reactions with enaminonitriles and enaminones can lead to fused pyrimidine (B1678525) systems. The initial attack can occur at either the endocyclic ring nitrogen or the exocyclic amino group, depending on the specific reactants and conditions. dntb.gov.ua

N-Alkylation: The N-alkylation of 2-aminobenzothiazoles using benzylic alcohols has been shown to be regioselective, targeting the exocyclic amino group to form 2-(N-alkylamino)benzothiazoles. rsc.org This demonstrates that under certain conditions, the exocyclic nitrogen can be more reactive than the endocyclic ones. In other cases, alkylation can occur at the ring nitrogens. researchgate.net

Stereoselectivity would become a factor if derivatization creates a new chiral center. For example, the Betti reaction, which involves the condensation of 2-naphthol, an aldehyde, and an amine, can create stereogenic centers, though high temperatures can lead to racemization. While not directly applied to this molecule in the cited literature, similar principles would apply if a reaction on the naphthyl moiety or a side chain introduced a stereocenter.

| Reaction Type | Reactants | Primary Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| Annulation | Enaminonitriles / Enaminones | Endocyclic N or Exocyclic NH₂ | Fused Pyrimidines | dntb.gov.ua |

| N-Alkylation | Benzylic Alcohols | Exocyclic NH₂ | 2-(N-Alkylamino)benzothiazoles | rsc.org |

| Alkylation / Arylation | Varies | Endocyclic N or Exocyclic NH₂ | N-substituted 2-aminobenzimidazoles | researchgate.net |

Tautomeric Equilibrium and Interconversion Dynamics

Tautomers are constitutional isomers that readily interconvert, and this compound can exist in multiple tautomeric forms. libretexts.org This phenomenon is crucial to its structure and reactivity. Two primary types of tautomerism are relevant: annular tautomerism of the imidazole ring and amino-imino tautomerism of the 2-amino group.

Annular Tautomerism: This involves the migration of a proton between the N1 and N3 atoms of the imidazole ring. However, in this compound, the presence of the methyl group at the N3 position precludes this specific proton exchange. The structure is locked with the methyl group on N3.

Amino-Imino Tautomerism: This is a common feature of 2-amino-substituted heterocycles and involves an equilibrium between the amino form and the imino form. rsc.org The amino tautomer is generally the more stable and predominant form. However, the equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents. researchgate.net For example, in 2-aminopyrroles, the amino tautomer is favored in solvents that are hydrogen bond acceptors. researchgate.net

The equilibrium involves the migration of a proton from the exocyclic amino group to the endocyclic N1 nitrogen, creating a 2-imino-2,3-dihydronaphtho(1,2-d)imidazole structure. While the amino form is typically favored, the existence of the imino tautomer, even in small concentrations, can provide alternative reaction pathways. libretexts.orgmasterorganicchemistry.com

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Research

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of published experimental data for the spectroscopic and structural elucidation of the chemical compound This compound . Despite targeted searches for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, no specific findings for this particular molecule could be located.

The requested analysis, intended to detail the advanced spectroscopic characterization of this compound, cannot be completed due to the absence of primary research data. The required information, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR (COSY, HMQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR), and Raman spectroscopy, is not present in the surveyed scientific domain.

While extensive research exists for related heterocyclic compounds, such as various imidazole, benzimidazole, and even some naphthoxazole derivatives, this information is not applicable for the structural confirmation of this compound. niscpr.res.innih.govresearchgate.netresearchgate.netrsc.orgnih.govnih.gov The precise arrangement and electronic environment of atoms within a molecule are unique, meaning that spectroscopic data from analogous but structurally distinct molecules cannot be used to accurately describe the target compound.

Therefore, the creation of an authoritative and scientifically accurate article detailing the specific NMR and vibrational spectra of this compound is not possible at this time. The scientific community has not yet published the necessary characterization studies to fulfill this request.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Methylnaphtho 1,2 D Imidazole

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns. For 2-Amino-3-methylnaphtho(1,2-d)imidazole, High-Resolution Mass Spectrometry (HRMS) would be employed to ascertain its molecular formula, C₁₂H₁₁N₃. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition from the exact mass of the molecular ion ([M]+• or [M+H]⁺).

Upon ionization, the molecule undergoes fragmentation, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. The fragmentation pattern is a molecular fingerprint that provides significant structural information. Studies on analogous amino-substituted imidazole (B134444) derivatives reveal common fragmentation pathways. nih.gov For this compound, the imidazole ring itself is relatively stable, with fragmentation primarily involving the loss of its substituents. nih.gov

Expected Fragmentation Pathways:

Loss of a methyl radical: A primary fragmentation would likely involve the cleavage of the N-methyl group, resulting in a significant fragment ion at [M-15]⁺.

Loss of ammonia (B1221849): The amino group can be eliminated as a neutral ammonia molecule (NH₃), particularly in chemical ionization, leading to an [M-17]⁺ ion.

Ring cleavage: While less common for the core imidazole structure, cleavage of the larger fused ring system can occur under higher energy conditions.

An interactive table of expected key ions in the mass spectrum is presented below.

| Ion Description | Proposed Formula | Expected m/z |

| Molecular Ion [M+H]⁺ | [C₁₂H₁₂N₃]⁺ | 210.1031 |

| Fragment from loss of methyl (CH₃) | [C₁₁H₉N₃]⁺ | 195.0796 |

| Fragment from loss of ammonia (NH₃) | [C₁₂H₉N₂]⁺ | 193.0766 |

| Fragment from loss of HCN | [C₁₁H₁₀N₂]⁺ | 170.0844 |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound, confirming the connectivity and planarity of the naphthoimidazole core and the geometry of its substituents.

A successful crystallographic analysis would yield a set of data as shown in the representative table below.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Z | The number of molecules in the unit cell. |

| Intermolecular Interactions | Details of hydrogen bonding (e.g., N-H···N distances/angles) and π-π stacking distances. |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For polycyclic aromatic compounds like this compound, the UV-Vis spectrum is expected to be characterized by intense absorption bands.

Based on studies of analogous naphthoimidazole and benzimidazole (B57391) systems, these absorptions are primarily attributed to π→π* transitions within the extended conjugated system of the fused rings. researchgate.net The spectrum would likely exhibit multiple bands, with the lowest energy (longest wavelength) absorption corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and intensity of these bands are sensitive to solvent polarity; polar solvents can interact with the ground and excited states differently, often leading to shifts in the absorption maxima (solvatochromism). The amino substituent, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted naphthoimidazole core. nih.gov

A representative table of expected UV-Vis absorption data is provided below.

| Solvent | λmax, 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λmax, 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) |

| Dichloromethane | ~315 | ~1.5 x 10⁴ | ~365 | ~1.0 x 10⁴ |

| Acetonitrile | ~314 | ~1.6 x 10⁴ | ~363 | ~1.1 x 10⁴ |

| Methanol | ~312 | ~1.5 x 10⁴ | ~360 | ~1.0 x 10⁴ |

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. Many naphthoimidazole derivatives are known to be fluorescent, making this a key technique for characterizing this compound. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule is expected to emit light at a longer wavelength (lower energy).

Key photophysical parameters determined from fluorescence spectroscopy include:

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest. For related structures, emission is often observed in the blue to blue-green region of the spectrum.

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable for fluorescence applications.

Fluorescence Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com The amino group can significantly influence the quantum yield. nih.gov

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

The following table summarizes the type of photophysical data that would be obtained from fluorescence spectroscopy.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Dichloromethane | ~365 | ~420 | ~55 | ~0.40 |

| Acetonitrile | ~363 | ~435 | ~72 | ~0.25 |

| Methanol | ~360 | ~450 | ~90 | ~0.10 |

Computational and Theoretical Investigations on 2 Amino 3 Methylnaphtho 1,2 D Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-3-methylnaphtho(1,2-d)imidazole. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

DFT, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), is a common approach for optimizing the geometry of imidazole (B134444) derivatives. nih.gov This process involves calculating the molecule's energy at various atomic arrangements to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the calculated structure represents a true energy minimum on the potential energy surface. nih.gov For similar benzimidazole (B57391) structures, DFT calculations have been used to determine bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov The optimized geometry provides the foundation for all other computational predictions.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths & Angles) for a Benzimidazole Core Structure Calculated via DFT/B3LYP Note: This table presents typical data for a related benzimidazole structure to illustrate the outputs of geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.252 Å |

| C-N (ring) | 1.385 Å | |

| C=C (benzo) | 1.390 Å | |

| Bond Angle | N-C-N | 108.5° |

| C-N-C | 109.2° | |

| C-C-C (benzo) | 120.0° | |

| Data sourced from a computational study on a 2-oxo-1H-benzo[d]imidazole derivative. nih.gov |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies)

Once the molecular geometry is optimized, computational methods can predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical shifts for imidazole-based compounds have been shown to correlate well with experimental values. nih.govnih.gov For instance, in studies of imidazole-thiazole hybrids, the calculated chemical shift for the imine group (N=CH) was found to be 151.15 ppm, closely matching the experimental value of 155.89 ppm. nih.gov

IR Vibrational Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated computationally. These calculations yield harmonic frequencies that are typically scaled by a factor to correct for anharmonicity and other systematic errors, improving agreement with experimental spectra. researchgate.net For example, the characteristic C=N stretching frequency in imidazole derivatives is consistently predicted and observed around 1642 cm⁻¹. nih.gov

Table 2: Comparison of Experimental and Theoretically Calculated Spectroscopic Data for a Related Imidazole Derivative Note: This table illustrates the typical correlation between predicted and observed data. Data is for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

| Spectrum | Group | Experimental Value | Theoretical Value |

| ¹³C NMR | Imine (N=CH) | 155.89 ppm | 151.15 ppm |

| ¹³C NMR | Pyrimidine (B1678525) Ring | 150.18 ppm | 153.52 ppm |

| FT-IR | C=N Stretch | 1642 cm⁻¹ | Not specified |

| FT-IR | C-H Stretch | 3108 cm⁻¹ | Not specified |

Analysis of Frontier Molecular Orbitals (FMOs) and Global/Local Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. For imidazole-2-carboxaldehyde, the calculated HOMO-LUMO gap was 5.05 eV, indicating a high possibility of intramolecular charge transfer (ICT). researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Ionization Potential (IP) ≈ -E(HOMO)

Electron Affinity (EA) ≈ -E(LUMO)

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices help predict how the molecule will behave in a chemical reaction. rsc.org Local reactivity indices, such as the Fukui function, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attacks. rsc.org

Table 3: Calculated FMO Energies and Global Reactivity Descriptors for Imidazole-2-carboxaldehyde Note: This representative data from a related imidazole derivative illustrates the parameters derived from FMO analysis. researchgate.net

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -7.20 |

| LUMO Energy | E(LUMO) | 2.14 |

| Energy Gap | ΔE | 5.05 |

| Ionization Potential | IP | 7.20 |

| Electron Affinity | EA | -2.14 |

| Electronegativity | χ | 4.67 |

| Chemical Hardness | η | 2.53 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment (e.g., in a solvent or interacting with a protein). unipa.it

MD simulations model the physical movements of atoms and molecules, allowing for the exploration of different conformations and the study of intermolecular interactions. nih.gov For complex molecules like this compound, MD can reveal how the molecule flexes and rotates, and which conformations are most stable in solution. When studying potential drug candidates, MD is used to simulate the interaction between the molecule and its biological target. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the complex over time are analyzed to assess the stability of the binding. nih.gov For example, MD simulations of benzimidazole derivatives docked to a protein target were run for 100 nanoseconds to confirm the stability of the ligand-protein complex. nih.gov

Non-Linear Optical (NLO) Property Predictions and Characterization

Molecules with extended π-conjugated systems and significant charge asymmetry, features present in this compound, are candidates for materials with Non-Linear Optical (NLO) properties. These materials are important for applications in telecommunications and optical data processing. nih.gov

Computational chemistry allows for the prediction of NLO properties, primarily the molecular polarizability (α) and the first hyperpolarizability (β). researchgate.netrsc.org A large β value is indicative of a strong NLO response. DFT calculations are a powerful tool for predicting these properties. nih.gov Studies on imidazole and benzimidazole derivatives have shown that strategic placement of electron-donating and electron-accepting groups can significantly enhance the NLO response. nih.govresearchgate.net For instance, a computational study of imidazole-2-carboxaldehyde highlighted its potential as an NLO material based on its calculated hyperpolarizability. researchgate.net

Table 4: Calculated NLO Properties of a Representative Benzimidazole Derivative Note: This table shows typical NLO parameters calculated via DFT. The specific values are for a substituted benzimidazole and serve as an example. nih.gov

| Compound Derivative | Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (βtot) (a.u.) |

| 2a (Reference) | 288.58 | 291.56 |

| 2e (Nitro-substituted) | 370.83 | 3169.18 |

Investigation of Proton Transfer and Tautomerism Pathways

The imidazole ring contains both an acidic proton (on the amine nitrogen) and basic sites (the imine nitrogen atoms), making it susceptible to proton transfer and tautomerism. The amino group substituent in this compound introduces the possibility of amino-imino tautomerism.

Computational studies are exceptionally well-suited to investigate these processes. By mapping the potential energy surface, researchers can identify the structures of different tautomers and calculate the energy barriers for their interconversion. nih.govnih.gov DFT calculations on similar benzimidazole derivatives have shown that different tautomeric forms (e.g., syn-amido vs. anti-amido) can coexist in equilibrium, with small energy differences between them. nih.gov In other cases, solvent effects can modulate the equilibrium between different tautomers. nih.gov For this compound, theoretical calculations could clarify which tautomer is the most stable in the gas phase and in different solvents, providing crucial information about its chemical behavior.

Mechanistic Biological Activity Studies of 2 Amino 3 Methylnaphtho 1,2 D Imidazole and Analogs in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

The core structure of 2-amino-3-methylnaphtho(1,2-d)imidazole, which combines a naphthoquinone and an amino-imidazole moiety, suggests potential interactions with several key enzymes involved in cellular replication and metabolism. Research on analogous compounds provides insight into these mechanisms.

Topoisomerases are essential enzymes that regulate DNA topology during processes like replication and transcription, making them critical targets for therapeutic agents. wikipedia.org These enzymes are broadly classified into Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands. nih.gov Inhibitors can function in two primary ways: as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to lethal DNA strand breaks, or as catalytic inhibitors that block the enzyme's function, for instance, by interfering with ATP binding in Type II topoisomerases. wikipedia.orgnih.gov

While direct studies on this compound are limited, research on related structures, particularly those containing imidazole (B134444) and naphthoquinone scaffolds, has demonstrated significant topoisomerase inhibition. For example, certain hybrids of acenaphthoquinone and imidazole have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov These compounds are thought to induce DNA damage and promote apoptosis by stabilizing the DNA-protein complex. nih.gov The mechanism often involves the inhibitor intercalating into the DNA at the site of cleavage, preventing the re-ligation of the DNA strands. nih.govnih.gov

Table 1: Mechanisms of Topoisomerase Inhibition by Analogous Compounds

| Inhibitor Class | Target Enzyme | Mechanism of Action | Consequence |

| Topoisomerase Poisons | Topoisomerase I & II | Stabilize the transient enzyme-DNA covalent complex, preventing DNA re-ligation. wikipedia.orgnih.gov | Induction of single- or double-strand DNA breaks, leading to apoptosis. wikipedia.org |

| Catalytic Inhibitors | Topoisomerase II | Bind to the N-terminal ATPase subunit, preventing ATP hydrolysis and enzyme turnover. nih.gov | Blockage of the enzyme's catalytic cycle without inducing strand breaks directly. |

| DNA Intercalators | Topoisomerase II | Insert between DNA base pairs, distorting the helix and interfering with enzyme binding or function. nih.gov | Stabilizes the DNA-topoisomerase complex, leading to breaks and apoptosis. nih.gov |

Cytochrome P450 monooxygenases are a large family of heme-containing enzymes. One specific member, sterol 14α-demethylase (CYP51), is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and protozoa. nih.gov Inhibition of CYP51 disrupts the integrity of the parasite's cell membrane, leading to cell death. nih.gov This makes it a primary target for azole-based anti-parasitic drugs. nih.gov

Azole compounds, including imidazoles and triazoles, act as CYP51 inhibitors by coordinating a basic nitrogen atom of the azole ring to the heme iron atom at the enzyme's active site. nih.govnih.gov This interaction prevents the binding of the natural substrate and blocks the demethylation process. Studies on Trypanosoma cruzi CYP51 (TCCYP51) have revealed specific structural features that influence substrate and inhibitor binding. tdl.org While many trypanosomatids prefer C4-monomethylated sterols, TCCYP51 shows a preference for C4-dimethylsterols, a characteristic more aligned with fungal and animal CYP51s. tdl.org The inhibitory profile of compounds related to this compound suggests that its imidazole moiety could facilitate a similar interaction with the TCCYP51 heme group, disrupting sterol biosynthesis in parasites.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that catalyzes the two-electron reduction of quinones. This process can be a detoxification pathway, but for certain substrates, it can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress-mediated cell death, such as ferroptosis. nih.gov

The naphthoquinone component of this compound makes it a candidate for interaction with NQO1. Studies on other quinone-containing compounds, such as 2-methoxy-6-acetyl-7-methyljuglone (MAM), have shown that they can be substrates for NQO1. nih.gov The activation of MAM by NQO1 triggers a significant increase in ROS, an expansion of the labile iron pool, and lipid peroxidation, culminating in ferroptotic cell death. nih.gov This suggests a potential bioactivatable mechanism for naphthoimidazole compounds, where NQO1-mediated reduction of the quinone moiety could lead to cytotoxic effects in cells with high NQO1 expression, such as certain cancer cells.

In Vitro Anti-Parasitic Activity Mechanisms

The structural motifs within this compound and its analogs are common in compounds with known anti-parasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. semanticscholar.orgnih.gov

In vitro assays are fundamental for evaluating the anti-parasitic potential of new compounds. These typically involve co-culturing the intracellular amastigote form of T. cruzi with host cells, such as VERO cells or fibroblasts. plos.orgnih.gov The efficacy of a compound is determined by its ability to reduce the number of parasites within the host cells, often quantified by measuring the 50% inhibitory concentration (IC50). nih.gov

Numerous studies have demonstrated that compounds containing imidazole, naphthoquinone, or triazole moieties exhibit potent activity against T. cruzi in these cell-based assays. nih.govnih.govmdpi.com For instance, certain 3-nitrotriazole derivatives have been shown to be significantly more potent than the reference drug benznidazole (B1666585) against intracellular amastigotes. nih.govmdpi.com Similarly, amino naphthoquinone derivatives have displayed IC50 values in the sub-micromolar range. nih.gov The trypanocidal action of these compounds in cell cultures confirms their ability to penetrate host cells and act on the intracellular parasites.

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Analogous Compound Classes

| Compound Class | Parasite Stage | Assay System | Reported Potency (IC50) | Reference |

| Nitrotriazole Derivatives | Intracellular Amastigotes | Infected L929 Cells | ~0.4 µM | nih.gov |

| Amino Naphthoquinones | Epimastigotes | Parasite Culture | ~0.2 - 0.4 µM | nih.gov |

| Triazole Derivatives | Trypomastigotes | Parasite Culture | ~0.2 - 2.3 µM | nih.gov |

| Imidazole Derivatives | Intracellular Amastigotes | Infected VERO Cells | Potent activity reported | nih.gov |

The anti-parasitic activity of naphthoimidazole analogs is likely multifactorial, stemming from the ability of their distinct chemical moieties to interact with various parasite-specific targets.

Inhibition of Ergosterol Biosynthesis: As discussed in section 6.1.2, the imidazole ring is a well-established pharmacophore for inhibiting CYP51. nih.govnih.gov By blocking this enzyme, the compound can halt the production of ergosterol, a vital component of the parasite's cell membrane, leading to membrane disruption and death. nih.gov

Inhibition of Trypanothione (B104310) Reductase (TcTR): The trypanothione system is unique to trypanosomatids and is essential for their defense against oxidative stress. Trypanothione reductase (TcTR) is a key enzyme in this pathway. The naphthoquinone scaffold is known to interact with and inhibit TcTR, often at the enzyme's dimer interface. nih.gov Molecular docking studies have shown that amino naphthoquinone derivatives can bind effectively to this site, acting as non-competitive inhibitors of the enzyme. nih.gov

Bioactivation by Nitroreductases (NTR): In analogs that contain a nitro group, such as nitroimidazoles, a primary mechanism of action is reductive activation by parasite-specific type I nitroreductases (NTRs). nih.gov This process generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, which can damage DNA, proteins, and lipids, leading to parasite death. nih.gov

General Molecular Interactions: The heterocyclic imidazole ring can act as both a proton donor and acceptor, enabling it to form critical hydrogen bonds and π-π stacking interactions with amino acid residues within the active sites of various enzymes. researchgate.net This versatility allows it to serve as a scaffold for binding to a wide range of biological targets. nih.gov

In Vitro Antimicrobial and Antifungal Activity Mechanisms of this compound and Analogs

The fused heterocyclic system of naphthoimidazoles, particularly derivatives of 2-aminoimidazole, has attracted significant attention for its broad-spectrum biological activities. These compounds serve as a scaffold for developing new therapeutic agents. Mechanistic studies reveal that their efficacy stems from specific interactions with microbial cellular processes, leading to the inhibition of growth and proliferation.

Antifungal Mechanisms against Fungal Pathogens

The antifungal activity of imidazole-based compounds, including analogs of this compound, is primarily attributed to the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. nih.gov

The key target for azole antifungals is the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase. dergipark.org.trdergipark.org.tr This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the demethylation of lanosterol. By binding to the heme iron of this enzyme, imidazole derivatives block the synthesis of ergosterol. nih.gov The resulting depletion of ergosterol and accumulation of toxic 14-α-methylated sterols disrupt the fungal cell membrane structure, leading to increased permeability and ultimately, inhibition of fungal growth and cell death. nih.gov

In Vitro Anticancer Activity Mechanisms

Fused imidazole derivatives have emerged as a promising class of compounds in oncology research. Their planar aromatic structure allows them to intercalate with biological macromolecules or interact with the active sites of key enzymes involved in cancer progression.

Induction of Autophagy and Apoptosis in Cancer Cell Lines

A primary mechanism through which imidazole analogs exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies on related compounds, such as ruthenium (II) imidazole complexes, have shown they can trigger significant growth inhibition and apoptosis in human lung cancer cell lines like A549 and NCI-H460. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, particularly caspase-3. nih.gov

In addition to apoptosis, some imidazole derivatives can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.gov While autophagy can sometimes promote cell survival, in certain contexts, it can lead to autophagic cell death or enhance the apoptotic response. For instance, the ruthenium (II) imidazole complex Ru1 was found to induce an autophagic response in A549 cells, evidenced by the formation of autophagosomes and the upregulation of the autophagy marker LC3-II. nih.gov Interestingly, blocking this autophagy with inhibitors was found to enhance the apoptosis induced by the compound, suggesting a complex interplay between the two pathways. nih.gov

Molecular Target Interactions in Cancer Pathways

The anticancer activity of imidazole-based compounds is linked to their interaction with various molecular targets crucial for cancer cell proliferation and survival. nih.gov One of the most significant targets is the microtubule network. nih.govnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and compounds that disrupt microtubule dynamics can halt the cell cycle and induce apoptosis. nih.gov Some 2-amino-1-arylidenaminoimidazoles have been identified as potent microtubule-destabilizing agents, showing cytotoxicity in human gastric cancer cells (NUGC-3). nih.gov

Other critical molecular targets for imidazole derivatives include:

Tyrosine and Serine-Threonine Kinases: These enzymes are key components of signaling pathways that regulate cell growth, proliferation, and survival, such as the VEGFR and EGFR pathways. nih.gov Naphtho[2,3-d]oxazole-dione derivatives, which share a similar polycyclic core, have shown potent cytotoxicity by likely acting on multiple pathways. nih.gov

DNA and Associated Enzymes: The planar structure of naphthoimidazoles allows them to act as DNA intercalating agents, disrupting DNA replication and transcription. nih.gov Additionally, they can inhibit enzymes like topoisomerases, which are vital for managing DNA topology during cellular processes. mdpi.com

Carbonic Anhydrases: Some imidazole-based compounds have been shown to be potent inhibitors of carbonic anhydrase II, an enzyme involved in pH regulation and linked to tumor progression. scielo.brscielo.br

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This method is invaluable for understanding the structure-activity relationships of compounds like this compound and its analogs, and for optimizing their design.

Docking studies performed on various imidazole-based analogs have successfully predicted their interactions with key biological targets. For example, in the context of anticancer activity, docking simulations of 1,2-disubstituted benzimidazole (B57391) compounds with lung cancer-associated proteins (PDB ID: 1M17) have revealed strong binding affinities, with binding energies such as -6.6 kcal/mol, corroborating experimental cytotoxicity data. nih.gov These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. nih.gov

Similarly, for antimicrobial applications, molecular docking has been used to elucidate the binding of imidazole derivatives to enzymes like carbonic anhydrase II. scielo.br Studies have shown that these compounds can fit snugly into the enzyme's active site, with binding energies significantly lower than that of standard inhibitors, indicating a strong inhibitory potential. scielo.brscielo.br The docking poses often reveal critical interactions, such as the coordination of the imidazole nitrogen with the zinc ion in the active site of metalloenzymes or hydrogen bonding with surrounding amino acid residues. scielo.br

| Compound Class | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | 1V9E | -8.0 to -8.4 | scielo.brscielo.br |

| 1,2-disubstituted benzimidazoles | Lung Cancer Protein | 1M17 | -6.6 | nih.gov |

| 2-Amino thiazole (B1198619) derivatives | NADPH Oxidase | 2CDU | -6.64 | researchgate.net |

| Benzotriazole-based β-amino alcohols | Bacterial Protein | 6GLA | -7.8 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, which in turn helps in elucidating its mechanism of action and in designing more potent and selective analogs. For the naphthoimidazole scaffold, SAR studies have been conducted on related series of compounds, providing valuable insights that can be extrapolated to understand the potential activity of this compound.

A study on a series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives as urease inhibitors offers a clear example of SAR. rsc.org The core naphthoimidazole structure was kept constant while the substituents on the 2-aryl ring were varied. The inhibitory concentration (IC₅₀) against jack bean urease was determined for each analog.

The results indicated that both the nature and position of the substituent on the phenyl ring significantly affected the urease inhibitory activity. For instance, compounds with hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups demonstrated notable activity.

A key takeaway from these SAR studies on related compounds is that the electronic and steric properties of the substituents on the core naphthoimidazole ring system play a critical role in determining the biological activity. The presence of hydrogen-bonding groups and their specific placement can significantly enhance the interaction with biological targets.

Below are data tables derived from research on analogous 2-arylnaphtho[2,3-d]imidazole compounds, which illustrate these structure-activity relationships.

Table 1: Urease Inhibitory Activity of 2-Aryl-1H-naphtho[2,3-d]imidazole Analogs rsc.org

| Compound ID | 2-Aryl Substituent | IC₅₀ (µM) ± SEM |

| 1 | 2,4-dihydroxyphenyl | 45.3 ± 0.84 |

| 2 | 4-hydroxyphenyl | 63.7 ± 1.12 |

| 3 | 3,4-dihydroxyphenyl | 51.6 ± 0.91 |

| 4 | 2-hydroxyphenyl | 34.2 ± 0.72 |

| 5 | 4-methoxyphenyl | 58.1 ± 1.03 |

| 6 | 3,4,5-trimethoxyphenyl | 78.2 ± 1.25 |

| 7 | 4-dimethylaminophenyl | > 100 |

| 8 | 4-nitrophenyl | > 100 |

| 9 | 2-chlorophenyl | 60.3 ± 1.31 |

| 10 | 4-chlorophenyl | > 100 |

| 11 | 3-hydroxyphenyl | 42.43 ± 0.65 |

| 12 | Phenyl | > 100 |

| 13 | 4-methylphenyl | > 100 |

| 14 | 3-nitrophenyl | > 100 |

| 15 | 2,5-dihydroxyphenyl | 68.4 ± 1.15 |

| Standard | Thiourea | 21.3 ± 0.15 |

Table 2: Antioxidant (DPPH Scavenging) Activity of 2-Aryl-1H-naphtho[2,3-d]imidazole Analogs rsc.org

| Compound ID | 2-Aryl Substituent | EC₅₀ (µg/ml) |

| 1 | 2,4-dihydroxyphenyl | 45 |

| 3 | 3,4-dihydroxyphenyl | 58 |

| 6 | 3,4,5-trimethoxyphenyl | 75 |

| 11 | 3-hydroxyphenyl | 62 |

| 15 | 2,5-dihydroxyphenyl | 37 |

| Standard | Propyl gallate | 28 |

Effect of Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring is generally favorable for both urease inhibition and antioxidant activity. Compound 4 (2-hydroxyphenyl) was the most potent urease inhibitor in the series. rsc.org Compound 15 (2,5-dihydroxyphenyl) showed the best antioxidant activity. rsc.org

Positional Isomerism: The position of the substituent matters. For instance, 2-hydroxyphenyl (4 ) is a better urease inhibitor than 3-hydroxyphenyl (11 ) and 4-hydroxyphenyl (2 ). rsc.org

Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups like hydroxyl and methoxy seem to confer better activity than strong electron-withdrawing groups like nitro (8 , 14 ) or halo groups at certain positions (10 ). rsc.org The dimethylamino group (7 ) also resulted in a loss of activity. rsc.org

Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (12 ) was inactive, highlighting the importance of substitutions for activity. rsc.org

These findings suggest that for this compound, modifications on the amino group or the naphthyl ring could similarly modulate its biological activity. The methyl group at position 3 introduces a specific steric and electronic feature that would be a key point of comparison in any future SAR studies of its direct analogs.

Applications in Advanced Materials and Catalysis

Utilization as Ligands in Transition Metal Catalysis and Coordination Chemistry

While specific studies detailing the use of 2-Amino-3-methylnaphtho(1,2-d)imidazole as a ligand in transition metal catalysis are not extensively documented, its structural components strongly suggest its potential in this domain. The imidazole (B134444) ring is a well-established coordinating motif in chemistry, capable of binding to a wide array of transition metals. nih.govnih.gov The nitrogen atoms of the imidazole ring can act as donors, forming stable complexes that are central to many catalytic processes. nih.govnih.gov Imidazole and its derivatives are known to serve as ligands in complexes that catalyze a variety of asymmetric reactions. nih.gov

Development as Fluorescent Probes and Imaging Agents

The development of fluorescent probes for biological imaging is a critical area of research, and naphthoimidazole derivatives have shown significant promise. nih.govnih.gov A study on a series of naphth[1,2-d]imidazoles synthesized from β-lapachone demonstrated their potential as fluorescent agents for theranostics, which combines therapy and diagnostics. nih.gov Although this study did not include the exact 3-methyl derivative, it extensively characterized a close analogue, 2-amino-naphtho[1,2-d]imidazole-4,5-dione (referred to as IM2 in the study), providing valuable insights into the fluorescent properties of this class of compounds. nih.gov

These naphthoimidazole derivatives exhibit intense fluorescence in the blue region of the spectrum and possess large Stokes shifts, a desirable characteristic for fluorescent probes used in cell imaging as it minimizes background interference. nih.gov The photophysical properties of these compounds are sensitive to their environment, a phenomenon known as solvatochromism, which can be exploited for selective sensing applications. nih.gov The 2-amino substituted analogue (IM2) was highlighted for its favorable photophysical properties, qualifying it as a potent fluorescent probe. nih.gov All tested samples, including the 2-amino derivative, showed higher fluorescence intensity than the widely used DNA marker, DAPI. nih.gov

The key photophysical parameters for the 2-amino-naphtho[1,2-d]imidazole-4,5-dione analogue are summarized in the table below.

| Compound | λAbs (nm) | εAbs (M-1cm-1) | λEm (nm) | Stokes Shift (ΔST) (nm) | Relative Fluorescence Intensity (a.u.) |

|---|---|---|---|---|---|

| 2-amino-naphtho[1,2-d]imidazole-4,5-dione (IM2) | 345 | 2.43 x 104 | 405 | 60 | 2.49 x 106 |

Table 1: Photophysical properties of a 2-amino-naphtho[1,2-d]imidazole analogue, demonstrating its suitability as a fluorescent probe. Data sourced from a 2023 study on naphth[1,2-d]imidazoles derived from β-lapachone. nih.gov

These findings underscore the potential of 2-amino-substituted naphthoimidazoles, including the 3-methyl variant, as core structures for the design of advanced fluorescent probes and imaging agents. nih.govnih.gov

Integration into Optoelectronic Devices and Functional Materials

The inherent photophysical properties of naphthoimidazole derivatives, particularly their strong fluorescence, make them attractive candidates for integration into optoelectronic devices and functional materials. mdpi.com Compounds that exhibit intense and stable fluorescence are essential for the development of Organic Light-Emitting Diodes (OLEDs), sensors, and other light-based technologies. The imidazole core is a component of many functional materials. mdpi.com

The high fluorescence intensity and large Stokes shift observed in the 2-amino-naphtho[1,2-d]imidazole analogue suggest that these molecules could be efficient emitters in the solid state, a prerequisite for applications in OLEDs. nih.gov Furthermore, the sensitivity of their fluorescence to the polarity of the surrounding environment opens up possibilities for their use as active layers in chemical sensors, where a change in the environment would lead to a detectable change in light emission. The rigid, planar structure of the naphthoimidazole core facilitates π-π stacking, which can influence charge transport properties, another critical factor for electronic devices. While specific integration of this compound into devices has not been reported, the promising optical characteristics of its analogues provide a strong rationale for its investigation in the field of materials science.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry revolves around the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to create ordered, functional architectures. frontiersin.org The structure of this compound is rich with features that can drive self-assembly. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom), enabling the formation of predictable hydrogen-bonded chains or networks. mdpi.com The exocyclic 2-amino group provides additional hydrogen bond donors.

The large, flat surface of the fused naphthyl and imidazole rings is ideal for π-π stacking interactions, which would encourage the molecules to align in an ordered fashion. mdpi.com Such interactions are fundamental in the construction of various supramolecular materials, including gels, liquid crystals, and porous frameworks. The combination of directional hydrogen bonds and extensive π-π stacking could lead to the formation of well-defined one-, two-, or three-dimensional structures. The study of how molecules like 2-guanidinobenzimidazole (B109242) form complex supramolecular assemblies through a combination of hydrogen bonding and π-stacking interactions illustrates the potential of the imidazole moiety to direct crystal engineering. mdpi.com Therefore, this compound is an excellent candidate for building complex, self-assembled systems with potentially novel functions in materials science.

Future Research Directions and Emerging Trends for 2 Amino 3 Methylnaphtho 1,2 D Imidazole Research

Exploration of Novel and More Efficient Synthetic Pathways

The advancement of research into 2-Amino-3-methylnaphtho(1,2-d)imidazole is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future efforts in this domain are anticipated to focus on several key areas. A primary objective will be the design of one-pot synthesis protocols, which offer the advantages of reduced reaction times, lower costs, and enhanced sustainability. Furthermore, the exploration of catalyst-based synthesis is expected to yield significant improvements in reaction efficiency and selectivity. The use of novel catalysts could open up new avenues for the production of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction steps, cost-effectiveness, sustainability | Development of multi-component reaction strategies |

| Catalyst-Based Synthesis | Increased reaction rates, improved yields, enhanced selectivity | Screening of novel metal and organocatalysts |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for higher purity | Optimization of reaction conditions and solvent systems |

Advanced Mechanistic Studies at the Molecular and Sub-Molecular Levels

A thorough understanding of the chemical and physical properties of this compound at the molecular and sub-molecular levels is crucial for unlocking its full potential. Future research will likely employ sophisticated analytical techniques to probe its electronic structure, reactivity, and intermolecular interactions. Techniques such as high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating the intricate details of its molecular behavior. These studies will provide invaluable insights into its stability, reactivity, and potential binding mechanisms with biological targets.

Expansion of Predictive Computational Modeling and Artificial Intelligence in Molecular Design

Development of Structure-Based Design Principles for Targeted Academic Applications

A key area of future research will be the application of structure-based design principles to tailor this compound for specific academic applications. By understanding the three-dimensional structure of this molecule and its potential binding sites, researchers can rationally design derivatives with high affinity and selectivity for particular biological targets. This approach has shown promise in the development of enzyme inhibitors and other targeted therapeutic agents based on the imidazole (B134444) scaffold. nih.gov The systematic modification of the naphthoimidazole core will allow for the fine-tuning of its properties to meet the demands of diverse research applications.

| Targeted Application | Design Strategy | Desired Outcome |

| Enzyme Inhibition | Modification of substituents to fit into active sites | High-potency and selective enzyme inhibitors |

| Fluorescent Probes | Introduction of fluorophores and quenching groups | Sensitive and specific probes for bio-imaging |

| Materials Science | Polymerization of functionalized derivatives | Novel materials with unique optical or electronic properties |

Potential for New Applications in Unexplored Interdisciplinary Fields

The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. Its fused aromatic system and amino-functionalization could be exploited in the development of novel organic light-emitting diodes (OLEDs), sensors, or as a ligand in coordination chemistry. nih.gov Interdisciplinary collaborations will be essential to explore these untapped avenues and to fully realize the diverse potential of this intriguing molecule. The imidazole ring, a component of this compound, is known for its ability to bind to various transition metals, opening up possibilities in catalysis and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-methylnaphtho(1,2-d)imidazole, and how can reaction conditions be optimized for yield improvement?

- Answer : The synthesis of naphthoimidazole derivatives typically involves condensation reactions between vicinal diamines and carbonyl-containing reagents. For example, 2,3-diaminonaphthalene reacts with aldehydes or ketones under acidic or thermal conditions to form the imidazole core . Optimization strategies include:

- Substituent selection : Electron-withdrawing groups (e.g., nitro, halogen) on aromatic rings may enhance reactivity, as seen in analogous imidazole syntheses .

- Catalyst modulation : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating can reduce reaction time and improve regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) often stabilize intermediates, while inert atmospheres prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : A combination of techniques is recommended:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for detecting impurities .

- Infrared (IR) spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

Q. What are the key stability considerations for storing this compound to prevent decomposition?

- Answer : Stability is influenced by:

- Moisture control : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .

- Temperature : Maintain below 25°C; prolonged exposure to heat accelerates degradation .

- Light sensitivity : Amber glassware or opaque storage minimizes photolytic decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

- Answer : Density Functional Theory (DFT) predicts electronic properties and binding affinities:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity with biological targets (e.g., enzymes) .

- Molecular docking : Simulate interactions with receptors (e.g., thrombopoietin mimics) to prioritize substituents for synthesis .

- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties and toxicity risks .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound across different studies?

- Answer : Discrepancies often arise from:

- Purity variations : Validate compound integrity via HPLC and elemental analysis before biological assays .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times to ensure reproducibility .

- In vivo vs. in vitro models : Account for metabolic differences by cross-validating results in both systems .

Q. How does the electronic configuration of substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : Substituent effects are critical for catalytic applications:

- Electron-donating groups (EDGs) : Methyl or methoxy groups increase electron density at the imidazole core, facilitating Pd-catalyzed C–H functionalization .

- Electron-withdrawing groups (EWGs) : Nitro or halogens enhance oxidative addition in Suzuki-Miyaura couplings .

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) may necessitate ligand-modified catalysts (e.g., XPhos) .

Q. What in silico models predict the environmental toxicity of this compound derivatives?

- Answer : Environmental risk assessment tools include:

- Quantitative Structure-Activity Relationship (QSAR) : Models like ECOSAR estimate aquatic toxicity based on logP and molecular charge .

- Molecular dynamics (MD) simulations : Predict binding to environmental receptors (e.g., cytochrome P450 in aquatic organisms) .

- Biodegradation prediction : Use software like BIOWIN to assess persistence in soil/water systems .

Data Presentation

Table 1 : Representative Synthetic Yields of Naphthoimidazole Derivatives

| Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrophenyl | 12 | 78 | |

| 4-Methoxyphenyl | 18 | 65 | |

| 2,4,6-Trifluorophenyl | 8 | 82 |

Table 2 : Key Spectroscopic Data for this compound

| Technique | Observed Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (m, aromatic H) | Naphthalene ring protons |

| ¹³C NMR | δ 155.2 (C=N) | Imidazole core confirmation |

| HRMS | m/z 249.1024 [M+H]⁺ | Molecular ion validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.